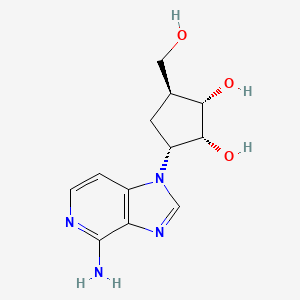
3-Deaza-C-ado
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions to form the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of 3-deaza-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deaza-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Halogenated derivatives of 3-deaza-adenosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various halogenated and reduced derivatives of 3-deaza-adenosine, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Deaza-adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential antiviral, antibacterial, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 3-deaza-adenosine involves the inhibition of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions in cells . This inhibition affects various cellular processes, including DNA and RNA synthesis, and can lead to cytotoxic effects in certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-deaza-adenosine
- 3-Fluoro-3-deaza-adenosine
- 2,3-Difluoro-3-deaza-adenosine
- 7-Deaza-adenosine (Tubercidin)
- 1-Deaza-adenosine
Uniqueness
3-Deaza-adenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its ability to act as a substrate for adenosine kinase in Mycobacterium tuberculosis, but not in humans . This selective activity makes it a promising candidate for developing targeted therapies against certain pathogens .
Eigenschaften
CAS-Nummer |
81601-33-4 |
|---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(1S,2R,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1 |
InChI-Schlüssel |
XNJHAZWZQGXOSC-BLMCLJNJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


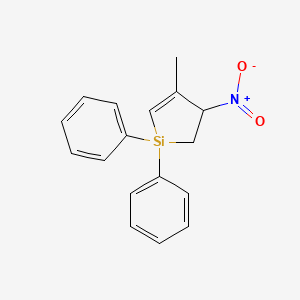
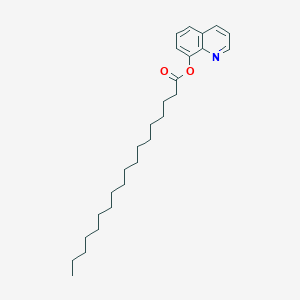
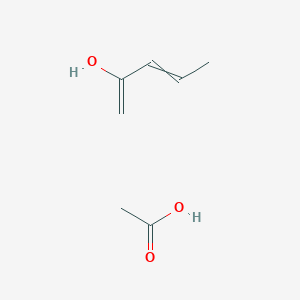
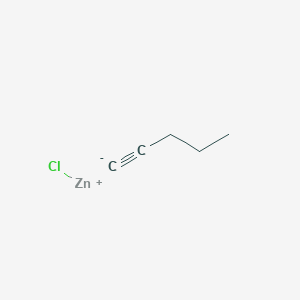
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
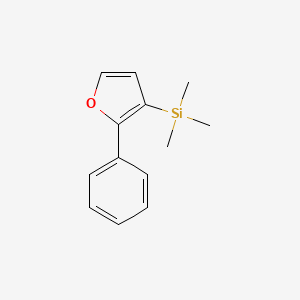
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
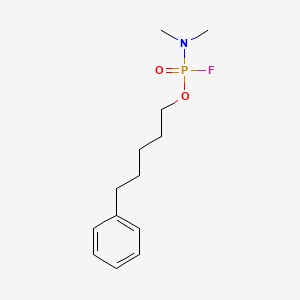
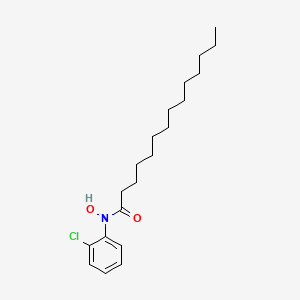

![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
